N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Chloropyridazinyl Group: The 6-chloropyridazin-3-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Chlorobenzyl Group: The 2-chlorobenzyl group is attached to the nitrogen atom of the piperidine ring through alkylation reactions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl and chloropyridazinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorobenzyl and chloropyridazinyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H18Cl2N4O |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18Cl2N4O/c18-14-4-2-1-3-13(14)11-20-17(24)12-7-9-23(10-8-12)16-6-5-15(19)21-22-16/h1-6,12H,7-11H2,(H,20,24) |
InChI Key |
BPAKNAZUUIQXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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